molecular formula C10H10O4 B063238 3-Methoxycarbonyl-5-methylbenzoic acid CAS No. 167299-68-5

3-Methoxycarbonyl-5-methylbenzoic acid

Cat. No. B063238
M. Wt: 194.18 g/mol
InChI Key: DJSIZJKPKTXMII-UHFFFAOYSA-N
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Patent
US07985861B2

Procedure details

5-Methylisophthalic acid (1.21 g, 6.5 mmol), dichloroethane (20 mL), DMF (3 drops), and thionyl chloride (2.42 g, 20 mmol) was heated to 80° C. for 4 hrs. The reaction was concentrated to dryness and a solution of MeOH (208 mg, 6.5 mmol) was added slowly and the reaction was stirred overnight at rt. 1 N Hydrochloric acid (10 mL) was added and reaction stirred for 1 hr. The pH was adjusted with sat'd sodium bicarbonate (50 mL) and the aqueous solution was extracted with methylene chloride to remove the diester. The aqueous portion was then acidified with 1 N HCl and extracted with methylene chloride/MeOH 95:5. The organic extracts were dried over sodium sulfate, filtered, concentrated, and the product was isolated via preparative reverse-phase HPLC.
Quantity
1.21 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
2.42 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
Quantity
208 mg
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[C:4]([C:11]([OH:13])=[O:12])[CH:5]=[C:6]([CH:10]=1)[C:7]([OH:9])=[O:8].Cl[CH:15](Cl)C.S(Cl)(Cl)=O.CO.Cl>CN(C=O)C.C(=O)(O)[O-].[Na+]>[CH3:15][O:12][C:11]([C:4]1[CH:5]=[C:6]([CH:10]=[C:2]([CH3:1])[CH:3]=1)[C:7]([OH:9])=[O:8])=[O:13] |f:6.7|

Inputs

Step One
Name
Quantity
1.21 g
Type
reactant
Smiles
CC=1C=C(C=C(C(=O)O)C1)C(=O)O
Name
Quantity
20 mL
Type
reactant
Smiles
ClC(C)Cl
Name
Quantity
2.42 g
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CN(C)C=O
Step Two
Name
Quantity
208 mg
Type
reactant
Smiles
CO
Step Three
Name
Quantity
10 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
C([O-])(O)=O.[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction was stirred overnight at rt
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction was concentrated to dryness
CUSTOM
Type
CUSTOM
Details
reaction
STIRRING
Type
STIRRING
Details
stirred for 1 hr
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
the aqueous solution was extracted with methylene chloride
CUSTOM
Type
CUSTOM
Details
to remove the diester
EXTRACTION
Type
EXTRACTION
Details
extracted with methylene chloride/MeOH 95:5
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic extracts were dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
the product was isolated via preparative reverse-phase HPLC

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
COC(=O)C=1C=C(C(=O)O)C=C(C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.